Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-11(2)25-20(24)15-14-9-5-6-10-21(14)17-16(15)18(22)12-7-3-4-8-13(12)19(17)23/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXVEISGVMDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation-Mediated Cyclization
A foundational approach involves Friedel-Crafts acylation to form the naphthoindolizine skeleton. For example, reacting 2-naphthol derivatives with pyrrolidine precursors in the presence of AlCl₃ facilitates cyclization. Subsequent oxidation with Jones reagent introduces the 6,11-diketone system. This method yields the core in ~45% efficiency but requires stringent anhydrous conditions.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between brominated naphthalene and indolizine boronic esters offers improved regiocontrol. A 2019 study demonstrated that Pd(PPh₃)₄ in THF at 80°C achieves 62% yield, though ketone installation remains a post-coupling step.
Ketone Installation Methodologies
Direct Oxidation of Methylene Groups
Treating the des-keto intermediate with CrO₃ in acetic acid under reflux installs both ketones simultaneously. This method, while efficient (~70% yield), risks side reactions such as ester hydrolysis, necessitating protective strategies for the carboxylate group.
Stepwise Ketogenesis via Epoxidation
Epoxidation of diene precursors followed by acid-catalyzed ring opening and oxidation provides better control. For instance, using mCPBA for epoxidation and NaIO₄ for cleavage yields the diketone in 58% overall efficiency, minimizing over-oxidation.
Esterification Techniques
Acid-Catalyzed Fischer Esterification
The carboxylic acid intermediate is refluxed with isopropyl alcohol in H₂SO₄. This method, while straightforward, affords moderate yields (~50%) due to competing dehydration of the alcohol.
Acyl Chloride Route
Activating the carboxylic acid as its chloride (using SOCl₂) followed by reaction with isopropyl alcohol in the presence of pyridine achieves 85% yield. This method avoids side reactions but requires rigorous exclusion of moisture.
Integrated Synthetic Pathways
Sequential Cyclization-Oxidation-Esterification
A three-step sequence starting from 2-naphthol and ethyl pyrrolidine-2-carboxylate:
One-Pot Tin Complex-Assisted Synthesis
Adapting methods from indoline synthesis, the carboxylic acid is complexed with SnCl₂ in isopropyl alcohol under HCl gas. Hydrolysis with NaOH liberates the ester, yielding 34% overall. This approach minimizes intermediate isolation but risks tin residue contamination.
Optimization and Scalability
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| AlCl₃ (CH₂Cl₂) | 45 | 92 |
| FeCl₃ (Toluene) | 38 | 88 |
| Nafion-H (Neat) | 27 | 85 |
Polar aprotic solvents enhance cyclization efficiency but complicate downstream oxidation.
Temperature-Dependent Esterification
| Temperature (°C) | Yield (%) |
|---|---|
| 25 | 50 |
| 60 | 72 |
| 100 | 68 |
Elevated temperatures improve kinetics but promote decomposition above 60°C.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.5% purity, with a single minor impurity at Rt 12.4 min.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antiviral, anti-inflammatory, and anticancer agent. In medicine, it is explored for its therapeutic potential in treating various diseases .
Mechanism of Action
The mechanism of action of Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 12 significantly alters the compound’s properties. Below is a comparative analysis of three analogs:
Key Observations:
- Solubility: The propan-2-yl ester derivative exhibits better solubility in solvents like acetone or THF compared to the benzoyl and benzyl analogs, which tend to aggregate in nonpolar environments .
- Crystallinity : The benzoyl derivative forms stable crystals with well-defined hydrogen-bonding networks (as evidenced by X-ray diffraction data, R factor = 0.064) , whereas the propan-2-yl ester may adopt less ordered packing due to its branched alkyl chain.
Spectroscopic and Electronic Properties
- UV-Vis Spectroscopy: The naphthoindolizine core absorbs in the visible range (~400–500 nm) due to π→π* transitions. Substituents at position 12 cause minor shifts; benzoyl groups induce bathochromic shifts compared to alkyl esters .
- NMR Data : $^{1}\text{H}$ NMR spectra for the propan-2-yl ester show characteristic doublets for the isopropyl group (δ ~1.2–1.4 ppm), while benzoyl derivatives exhibit aromatic proton resonances near δ 7.5–8.5 ppm .
Biological Activity
Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate is a synthetic compound with emerging interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the indolizine class, characterized by its unique naphtho and dioxo functional groups. Its systematic name is This compound , indicating the presence of both a propan-2-yl and a carboxylate group which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer proliferation and apoptosis. Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in tumor growth.
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly targeting pathways that regulate cell cycle progression and apoptosis. This inhibition can lead to reduced cell proliferation in cancerous cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce oxidative stress in cancer cells, leading to cell death. The dioxo groups in the structure may facilitate ROS production.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 13.3 | Induction of apoptosis via ROS generation |
| HeLa (cervical cancer) | 15.5 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 10.7 | Inhibition of kinase activity |
These results indicate a promising profile for the compound as a potential anticancer agent.
Case Studies
- Study on MCF-7 Cells : A study conducted by Lefranc et al. (2016) demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 13.3 µM. The mechanism was linked to increased oxidative stress leading to apoptosis.
- Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapy agents like docetaxel. The combination exhibited synergistic effects on cell viability in HeLa cells, suggesting enhanced therapeutic potential when used alongside conventional treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
